molecular formula C16H18N4O3S B2542891 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 1788556-61-5

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2542891
CAS No.: 1788556-61-5
M. Wt: 346.41
InChI Key: FMLABODBRNIXJW-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Formation: Pyrrolidine rings can be synthesized through various methods, including the reduction of pyrrole derivatives.

    Urea Formation: The final step involves the reaction of the amine group with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}carbamate
  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}thiourea

Uniqueness

The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(19-11-3-4-13-14(8-11)23-10-22-13)18-9-12-2-1-6-20(12)16-17-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLABODBRNIXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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